molecular formula C12H13NO5 B558306 N-Benzoyl-L-glutamic acid CAS No. 61070-20-0

N-Benzoyl-L-glutamic acid

Cat. No. B558306
CAS RN: 61070-20-0
M. Wt: 269,3 g/mole
InChI Key: LPJXPACOXRZCCP-VIFPVBQESA-N
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Description

“N-Benzoyl-L-glutamic acid” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is a part of the human exposome . It is also a folate catabolite that can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .


Synthesis Analysis

The synthesis of “N-Benzoyl-L-glutamic acid” involves using p-nitrobenzoic acid as a raw material, BTC/C2H4Cl1 as an acylating chlorination agent, and DMF (dimethyl formamide) as an initiator . The process involves the preparation of p-nitrobenzoyl chloride through reaction at a reflux temperature, followed by condensation with sodium glutamate to prepare N-(4-nitrobenzoyl)-L-glutamic acid. This compound is then reduced by Pd/C/HCO2NH4 to prepare N-(4-aminobenzoyl)-L-glutamic acid .


Molecular Structure Analysis

The molecular formula of “N-Benzoyl-L-glutamic acid” is C12H13NO5 . Its molecular weight is 251.24 . The specific rotation [a]20/D is +16.0 to +21.0 deg (C=10, 1mol/L NaOH sol.) .


Chemical Reactions Analysis

“N-Benzoyl-L-glutamic acid” is used in the analysis of trans,trans-muconic acid in human urine . It is added to urine samples as an internal standard to control trans,trans-muconic acid recovery after solid phase extraction of urine and to compensate for variations which might occur during high-performance liquid chromatography analysis .


Physical And Chemical Properties Analysis

“N-Benzoyl-L-glutamic acid” is a solid at 20 degrees Celsius . It has a melting point range of 136.0 to 144.0 degrees Celsius . It is moisture sensitive and should be stored under inert gas . It appears as a white to almost white powder or crystal . Its solubility in hot water results in very faint turbidity .

Scientific Research Applications

  • N-Benzoyl-L-glutamic acid derivatives have been investigated as antitumor agents, particularly as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. A study found that certain derivatives of this compound exhibited promising antitumor activity, suggesting their potential for clinical evaluation (Taylor et al., 1992).

  • Another research focused on the synthesis of novel prodrugs, which are designed to be activated to cytotoxic alkylating agents at tumor sites. These prodrugs, including derivatives of N-Benzoyl-L-glutamic acid, showed significant cytotoxicity when activated, indicating their potential in anticancer therapy (Springer et al., 1990).

  • N-Benzoyl-L-glutamic acid is also used in analytical methods, such as a UV spectrophotometric method for determining the concentration of folic acid in pharmaceuticals and during dissolution tests. This showcases its utility in pharmaceutical analysis (Matias et al., 2014).

  • The compound has been studied in the context of soil bacteria metabolism. Research on the hydrolysis and metabolism of benzoyl-D-phenylalanine by soil bacteria has implications for understanding microbial degradation of synthetic compounds in the environment (Kameda et al., 1952).

  • In the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, N-Benzoyl-L-glutamic acid derivatives served as key intermediates. These compounds provided insights into the binding of methotrexate to its target enzymes, contributing to the understanding of antifolate drugs (Piper et al., 1982).

  • The compound's derivatives have been evaluated for use in suicide gene therapy systems. Studies on new prodrugs for this therapy demonstrated their effectiveness when only a low percentage of cells in a tumor express the target enzyme (Friedlos et al., 2002).

  • Research on novel analogues of N-Benzoyl-L-glutamic acid, such as a deaza-thia analogue of tetrahydrofolic acid, contributes to the development of new antifolate drugs. These studies enhance our understanding of the structure-activity relationships in antifolate drug design (Totani et al., 1995).

  • The compound has been used in synthesizing the penta-glutamyl derivative of a specific analogue of tetrahydrofolic acid, contributing to research on inhibitors of certain enzymes in folate metabolism (Styles & Kelley, 1990).

Safety And Hazards

When handling “N-Benzoyl-L-glutamic acid”, personal protective equipment or face protection should be worn . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(2S)-2-benzamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJXPACOXRZCCP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-glutamic acid

CAS RN

6094-36-6
Record name N-Benzoyl-L-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZOYL-L-GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
N Ma, WY Guo, HH Song, HT Yu - Journal of Solid State Chemistry, 2016 - Elsevier
… We chose an amino acid derivative N-benzoyl-L-glutamic acid (H 2 bzgluO) as a ligand because (I… To the best of our knowledge, reported complexes with N-benzoyl-L-glutamic acid are …
Number of citations: 9 www.sciencedirect.com
G Renom, N Bruneau, J Mizon - 1998 - degruyter.com
Urinary trans,trans-muconic acid is a sensitive biomarker for low level benzene exposure. The method described by Ducos et al. (Int Arch Occup Environ Health 1990; 62:529–34) is …
Number of citations: 3 www.degruyter.com
Q Feng, MJ Yan, HH Song, SK Shi - Inorganica Chimica Acta, 2014 - Elsevier
… on amino acid derivatives, we have chosen N-benzoyl-l-glutamic acid as a good candidate, we … To the best of our knowledge, reported complexes with N-benzoyl-l-glutamic acid are …
Number of citations: 13 www.sciencedirect.com
MJ Yan, Q Feng, HH Song, HT Yu - Inorganica Chimica Acta, 2016 - Elsevier
… Eventually, these considerations inspired us to explore new coordination frameworks with N-benzoyl-l-glutamic acid (H 2 bzgluO) and different N-donor ancillary ligands. In this work, …
Number of citations: 6 www.sciencedirect.com
JH Kim, JY Kim, YH Lee, YM Kim, YJ Jung - Journal of Pharmaceutical …, 2010 - Citeseer
… N-benzoyl-L-glutamic acid (BA-Glu), N-(2-hydroxybenzoyl)L-glutamic acid (SA-Glu), N-(3-aminobenzoyl)-L-glutamic acid (3-ABA-Glu) and N-(4-aminobenzoyl)-L-glutamic acid (4-ABA-…
Number of citations: 1 citeseerx.ist.psu.edu
MJ Yan, Q Feng, HH Song - Journal of Molecular Structure, 2016 - Elsevier
… Through observation, we found that the N-benzoyl-l-glutamic acid [25], [26] as a very flexible chiral ligand… Moreover, the complexes based on N-benzoyl-l-glutamic acid have rarely been …
Number of citations: 10 www.sciencedirect.com
Y Shi, N Li, H Song, H Yu - Chinese Journal of Chemistry, 2016 - Wiley Online Library
… In this research work, we attempted to investigate the structures of chiral CPs constructed from a flexible chiral linker of N-benzoyl-L-glutamic acid. We aimed to know how different kinds …
Number of citations: 1 onlinelibrary.wiley.com
D Garella, S Atlante, E Borretto, M Cocco… - Chemical Biology & …, 2016 - Wiley Online Library
… Collectively, these observations suggest that the chemistry of N-benzoyl-L-glutamic acid derivatives could be further explored to generate mixed DNMT1/DNMT3A inhibitors. …
Number of citations: 15 onlinelibrary.wiley.com
NIKAY Tsyndrenko, MA Dumpis, LB Piotrovsky… - …, 1991 - journals.lww.com
… N-benzoyl-L-glutamic acid … N-methyl-D-aspartate (NMDA) receptors, N-phthalamoyl-L-glutamic acid (PhGA), N-benzoyl-L-glutamic acid, L-aspartate, Hippocampus, Isolated neurons, …
Number of citations: 13 journals.lww.com
Z Zhang, G Yan, L Ruan - Advanced Materials Research, 2012 - Trans Tech Publ
… 1 The structures and names of glutamic acid derivatives, a: N-Phthaloyl-L-glutamic Acid, b: N-(1-oxooctadecyl)-L-glutamic acid, c: N-Benzoyl-L-glutamic Acid . The structures of the …
Number of citations: 2 www.scientific.net

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